Pyridine-2-aldoxime ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2-aldoxime ethanesulfonate is a chemical compound known for its significant role in the reactivation of acetylcholinesterase, an enzyme inhibited by organophosphate compounds. This compound is particularly important in the treatment of organophosphate poisoning, which can occur due to exposure to certain pesticides and nerve agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2-aldoxime ethanesulfonate typically involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then reacted with ethanesulfonyl chloride under basic conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-aldoxime ethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions include various pyridine derivatives, which can be further functionalized for different applications .
Scientific Research Applications
Pyridine-2-aldoxime ethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: It is studied for its role in enzyme reactivation and its potential use in biochemical assays.
Industry: It is used in the production of pharmaceuticals and as a catalyst in certain chemical reactions.
Mechanism of Action
Pyridine-2-aldoxime ethanesulfonate exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphate compounds. The compound binds to the acetylcholinesterase-organophosphate complex and cleaves the phosphate-ester bond, thereby restoring the enzyme’s activity. This reactivation allows the breakdown of accumulated acetylcholine, which helps to alleviate the symptoms of organophosphate poisoning .
Comparison with Similar Compounds
Pralidoxime (2-pyridine aldoxime methyl chloride): Known for its use in treating organophosphate poisoning.
Obidoxime: Another oxime used for reactivating acetylcholinesterase.
HI-6: A more potent oxime reactivator used in similar applications.
Uniqueness: Pyridine-2-aldoxime ethanesulfonate is unique due to its specific reactivity and the conditions under which it can be synthesized and utilized. Its ethanesulfonate group provides distinct solubility and reactivity characteristics compared to other oximes .
Properties
CAS No. |
63680-94-4 |
---|---|
Molecular Formula |
C8H12N2O4S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
ethanesulfonic acid;N-(pyridin-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C6H6N2O.C2H6O3S/c9-8-5-6-3-1-2-4-7-6;1-2-6(3,4)5/h1-5,9H;2H2,1H3,(H,3,4,5) |
InChI Key |
PPDKJQKBXSXZST-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.C1=CC=NC(=C1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.